REACTION_CXSMILES
|
CO[C:3](=O)[N:4]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([C:13]2[NH:14][C:15]3[CH:16]=[C:17]([F:27])[CH:18]=[C:19]4[C:25](=[O:26])[NH:24][CH2:23][CH2:22][C:21]=2[C:20]=34)=[CH:9][CH:8]=1)C.C(CN)O.[OH-].[Na+]>Br.C(O)(=O)C>[F:27][C:17]1[CH:18]=[C:19]2[C:25](=[O:26])[NH:24][CH2:23][CH2:22][C:21]3=[C:13]([C:10]4[CH:9]=[CH:8][C:7]([CH2:6][NH:4][CH3:3])=[CH:12][CH:11]=4)[NH:14][C:15]([CH:16]=1)=[C:20]23 |f:2.3|
|
Name
|
|
Quantity
|
14.42 g
|
Type
|
reactant
|
Smiles
|
COC(N(C)CC1=CC=C(C=C1)C=1NC=2C=C(C=C3C2C1CCNC3=O)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
Br
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)CN
|
Name
|
Ice
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
327 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction solution was stirred for 46 hours at room temperature in a 500 ml flask that
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 25° C. and 35° C
|
Type
|
FILTRATION
|
Details
|
The resulting solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×50 ml)
|
Type
|
STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with water (2×25 ml)
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
46 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C2C=3C(=C(NC3C1)C1=CC=C(C=C1)CNC)CCNC2=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.76 g | |
YIELD: PERCENTYIELD | 88% | |
YIELD: CALCULATEDPERCENTYIELD | 87.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |